molecular formula C24H18ClFN4O B249626 1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No. B249626
M. Wt: 432.9 g/mol
InChI Key: LNRLSDIGAHSWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound belongs to the class of triazolyl ketones, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone exhibits potent anti-inflammatory, antitumor, and antimicrobial effects. It has also been reported to possess potent antioxidant and neuroprotective activities. In addition, the compound has been shown to modulate the expression of various genes involved in the inflammatory response, cell cycle regulation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone in lab experiments is its potent biological activities, which make it a potential candidate for the development of novel therapeutics. However, the compound has some limitations, including its low solubility in water and the need for high concentrations to observe its biological effects.

Future Directions

The unique chemical structure and potential biological activities of 1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone make it a promising candidate for further research. Future studies could focus on the development of novel derivatives with improved solubility and potency. In addition, further studies are needed to elucidate the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has been reported in the literature. The most common method involves the reaction of 4-chlorobenzaldehyde, 4-fluoroaniline, 1H-indole-3-carboxaldehyde, and ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has been extensively studied for its potential biological activities. Several studies have reported its anti-inflammatory, antitumor, and antimicrobial effects. It has also been reported to exhibit potent antioxidant and neuroprotective activities, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

Product Name

1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Molecular Formula

C24H18ClFN4O

Molecular Weight

432.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-indol-3-yl)-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C24H18ClFN4O/c1-15(31)23-28-30(19-10-6-16(25)7-11-19)24(29(23)18-12-8-17(26)9-13-18)21-14-27-22-5-3-2-4-20(21)22/h2-14,24,27H,1H3

InChI Key

LNRLSDIGAHSWEM-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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